molecular formula C9H10BrNO B1306619 3-bromo-N,N-dimethylbenzamide CAS No. 24167-51-9

3-bromo-N,N-dimethylbenzamide

Cat. No.: B1306619
CAS No.: 24167-51-9
M. Wt: 228.09 g/mol
InChI Key: CGEIMYMVLYZNRJ-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and the amide nitrogen is dimethylated. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

3-Bromo-N,N-dimethylbenzamide can be synthesized through several synthetic routes. One common method involves the bromination of N,N-dimethylbenzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-Bromo-N,N-dimethylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

3-Bromo-N,N-dimethylbenzamide can be compared with other similar compounds such as:

    2-Bromo-N,N-dimethylbenzamide: Similar structure but with the bromine atom at the second position.

    4-Bromo-N,N-dimethylbenzamide: Similar structure but with the bromine atom at the fourth position.

    N,N-Dimethylbenzamide: Lacks the bromine substitution.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEIMYMVLYZNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391576
Record name 3-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24167-51-9
Record name 3-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 174, starting from 3-bromobenzoyl chloride and dimethylamine, the title compound was obtained as a orange sticky solid in 85% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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